molecular formula C7H3F2N B13131427 2-Ethynyl-3,5-difluoropyridine CAS No. 1121585-18-9

2-Ethynyl-3,5-difluoropyridine

Cat. No.: B13131427
CAS No.: 1121585-18-9
M. Wt: 139.10 g/mol
InChI Key: OVHJVGXCPMJIEE-UHFFFAOYSA-N
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Description

2-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of two fluorine atoms and an ethynyl group attached to a pyridine ring. The unique structural features of this compound make it an important compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-3,5-difluoropyridine is largely influenced by its fluorine atoms and ethynyl group. These functional groups enhance the compound’s reactivity and ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3,5-Difluoropyridine
  • 2-Ethynylpyridine

Comparison: 2-Ethynyl-3,5-difluoropyridine is unique due to the combination of both fluorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. For example, while 2-fluoropyridine is less reactive, the presence of an additional fluorine atom and an ethynyl group in this compound significantly enhances its nucleophilicity and potential for cross-coupling reactions .

Properties

CAS No.

1121585-18-9

Molecular Formula

C7H3F2N

Molecular Weight

139.10 g/mol

IUPAC Name

2-ethynyl-3,5-difluoropyridine

InChI

InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H

InChI Key

OVHJVGXCPMJIEE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)F)F

Origin of Product

United States

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